1-Benzyl-4-(chloromethyl)piperidine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

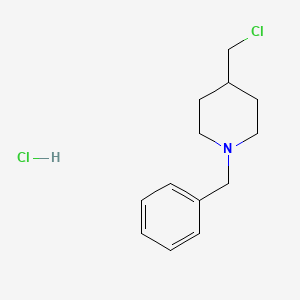

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-benzyl-4-(chloromethyl)piperidine hydrochloride, reflecting its structural composition of a six-membered piperidine ring bearing two distinct substituents. The molecular formula of the hydrochloride salt is C₁₃H₁₉Cl₂N, with a molecular weight of 260.2 grams per mole. This represents the protonated form of the parent compound 1-benzyl-4-(chloromethyl)piperidine, which has the molecular formula C₁₃H₁₈ClN and molecular weight 223.74 grams per mole.

The Chemical Abstracts Service registry number for the hydrochloride salt is 67686-03-7, while the base compound is registered as 136704-10-4. The empirical formula can also be represented as C₁₃H₁₈ClN·HCl, emphasizing the salt formation between the organic base and hydrochloric acid. Alternative chemical identifiers include the International Chemical Identifier key PUDJPTGBAQJTQT-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1CN(CCC1CCl)CC2=CC=CC=C2.Cl.

The structural analysis reveals a piperidine ring system where the nitrogen atom is substituted with a benzyl group at position 1, and a chloromethyl group is attached at position 4 of the ring. This substitution pattern creates specific geometric constraints and influences the overall molecular conformation. The presence of the hydrochloride counterion significantly affects the compound's solubility properties and crystalline behavior compared to the neutral base form.

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJPTGBAQJTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497818 | |

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-03-7 | |

| Record name | 67686-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-piperidine ethyl formate hydrochlorate, benzyl chloride, sodium bicarbonate, dehydrated alcohol; reflux 3 h | Alkylation to form 1-benzyl-4-piperidine ethyl formate | Yield: 93.8% (based on benzyl chloride); HPLC purity: 98.74% |

| 2 | 1-benzyl-4-piperidine ethyl formate, 4N NaOH (1.1 kg), temperature ≤ 20 °C | Hydrolysis to 1-benzyl-4-piperidine aldehyde | Yield: 96.5%; HPLC purity: 99.03% |

| 3 | 1-benzyl-4-piperidine ethyl formate, hexamethylene, red aluminum-morpholine complex, 0 °C, 3 h total | Partial reduction to aldehyde intermediate | Not specified |

The aldehyde intermediate can then be converted to the chloromethyl derivative by chlorination reactions, although the patent focuses primarily on the formate and aldehyde stages.

Spectral Data for 1-Benzyl-4-piperidine Ethyl Formate:

- ^1H NMR (400 MHz, CDCl3): 7.21-7.32 ppm (5H, multiplet, aromatic), 3.67 ppm (3H, singlet), 3.48 ppm (2H, singlet), 2.85 ppm (2H, doublet), 2.29 ppm (1H, triplet of triplets), 2.02 ppm (2H, doublet of triplets), 1.89-1.84 ppm (2H, multiplet), 1.82-1.71 ppm (2H, multiplet).

Alkylation of 4-Piperidone Hydrochloride with Benzyl Halides

Another well-documented method involves the alkylation of 4-piperidone hydrochloride with benzyl bromide or chloride in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF).

Typical Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting materials | 4-piperidone monohydrate hydrochloride, benzyl bromide |

| Base | Potassium carbonate |

| Solvent | Dry DMF |

| Temperature | 20 °C for base addition; 65 °C for alkylation |

| Reaction time | 0.5 h stirring with base; 14 h alkylation |

| Workup | Quenching with ice water, extraction with ethyl acetate, washing, drying, evaporation |

| Purification | Crystallization from 2% methanol in chloroform |

Outcome:

This method is robust and widely used for preparing N-benzylated piperidone derivatives, which can be further functionalized.

Conversion to 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

While direct chloromethylation of the 4-position is less commonly detailed in open literature, the chloromethyl group can be introduced by:

- Reduction of 1-benzyl-4-piperidone to 1-benzyl-4-hydroxymethylpiperidine.

- Subsequent chlorination of the hydroxymethyl group using reagents such as thionyl chloride or phosphorus pentachloride.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This sequence is consistent with general synthetic organic chemistry principles for converting alcohols to chlorides.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation of 4-piperidine ethyl formate hydrochlorate | 4-piperidine ethyl formate hydrochlorate | Benzyl chloride, NaHCO3, dehydrated alcohol | Reflux 3 h | 93.8% | Intermediate for aldehyde formation |

| Hydrolysis to aldehyde | 1-benzyl-4-piperidine ethyl formate | 4N NaOH | ≤ 20 °C | 96.5% | Precursor to chloromethyl derivative |

| Alkylation of 4-piperidone hydrochloride | 4-piperidone hydrochloride | Benzyl bromide, K2CO3, DMF | 65 °C, 14 h | 89.28% | Produces 1-benzyl-4-piperidone |

| Chlorination (general) | 1-benzyl-4-hydroxymethylpiperidine | Thionyl chloride or PCl5 | Reflux | Not specified | Converts hydroxymethyl to chloromethyl |

Research Findings and Analytical Data

- The purity of intermediates is typically confirmed by HPLC, with values exceeding 98% in optimized procedures.

- ^1H NMR and ESI-MS data confirm the structure of intermediates and final products, ensuring the integrity of the synthetic route.

- Reaction conditions such as temperature control (≤ 20 °C during hydrolysis) and controlled addition rates are critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Addition Reactions: The compound can also participate in addition reactions with various reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives .

Scientific Research Applications

1-Benzyl-4-(chloromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active molecules, which then exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Donepezil Hydrochloride (E2020)

Chemical Name : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride

Key Structural Differences :

Table 1: Comparison of Key Parameters

1-Benzyl-4-chloropiperidine Hydrochloride

Key Structural Differences :

- Substituent : Chlorine atom directly attached to the piperidine ring (position 4) instead of a chloromethyl group.

- Bioactivity: Limited AChE inhibition data available. Structural rigidity may reduce binding efficiency compared to Donepezil’s flexible indanone group .

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

Key Structural Differences :

4-(4-Cyanobenzyl)piperidine Hydrochloride

Key Structural Differences :

- Substituent: Cyanobenzyl group introduces electron-withdrawing properties, altering electronic interactions with AChE.

- Bioactivity: No direct AChE inhibition reported; cyanobenzyl derivatives often prioritize BChE inhibition .

Structure-Activity Relationship (SAR) Insights

- Chloromethyl Group : Enhances reactivity for further derivatization but contributes minimally to AChE inhibition. Its electrophilic nature may limit binding to the enzyme’s catalytic site .

- Indanone Moiety (Donepezil): The 5,6-dimethoxyindanone group is critical for high AChE affinity. It engages in π-π stacking with Trp86 and hydrogen bonding with Glu202 in the AChE active site .

- Rigidity vs. Flexibility: Rigid analogues (e.g., 1-benzyl-4-chloropiperidine) show reduced potency compared to Donepezil, which balances rigidity (indanone) and flexibility (methyl linker) .

Research and Development Trends

Biological Activity

1-Benzyl-4-(chloromethyl)piperidine hydrochloride (CAS No. 67686-03-7) is a piperidine derivative characterized by a benzyl group and a chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19Cl2N, with a molecular weight of approximately 260.2 g/mol. Its structure includes:

- A piperidine ring

- A benzyl group attached to the nitrogen atom

- A chloromethyl group at the 4-position of the piperidine ring

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Benzylpiperidine | Benzyl group on piperidine | Lacks chloromethyl group; used as an intermediate |

| 4-Chlorobenzylpiperidine | Chlorobenzyl substituent on piperidine | Different substitution pattern; potential different activity |

| N-Boc-4-piperidone | Boc protection on piperidone | Different functionalization; used in peptide synthesis |

| N-Methylpiperidine | Methyl group on nitrogen of piperidine | Lacks aromatic substitution; different reactivity profile |

While specific mechanisms of action for this compound are not extensively documented, studies on related compounds suggest several potential pathways:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the benzyl and chloromethyl groups may facilitate binding to specific receptors, influencing their activity.

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that derivatives of piperidines, including benzyl-substituted compounds, exhibit antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion. This suggests that similar mechanisms could be explored for this compound .

- Carcinogenicity Testing : A study investigated the biological activity of related chloromethyl compounds in various assays for carcinogenicity. It was found that compounds like 4-chloromethylbiphenyl were active in several tests without requiring liver S9 preparation, indicating potential mutagenic effects . This raises questions about the safety profile of this compound.

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, particularly in developing complex pharmaceuticals. Its unique reactivity due to the chloromethyl group allows for further functionalization .

Structure-Activity Relationships (SAR)

The structural components of this compound play crucial roles in determining its biological activity:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-4-(chloromethyl)piperidine hydrochloride in a laboratory setting?

- Methodology :

- Step 1 : Use a nucleophilic substitution reaction, substituting a hydroxyl or amine group on the piperidine ring with a chloromethyl group. For example, react 1-benzylpiperidin-4-ol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions to introduce the chloromethyl moiety .

- Step 2 : Purify the product via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling :

- Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Storage :

- Store in airtight, light-resistant containers at 2–8°C. Avoid contact with oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis?

- Experimental Design :

- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, stoichiometry, solvent polarity). For example, a central composite design can identify optimal conditions for chlorination efficiency .

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict energy barriers for chloromethylation steps .

- Case Study : A 20% yield improvement was reported for analogous piperidine derivatives by adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- Methods :

- Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates and transition states. For example, calculate the activation energy for nucleophilic substitution at the chloromethyl group .

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

- Validation : Compare computational predictions with experimental LC-MS or IR data to refine models .

Q. What analytical techniques resolve structural ambiguities or confirm regioselectivity in derivatives of this compound?

- Structural Confirmation :

- 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify substitution patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- Purity Assessment :

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., over-chlorinated species) .

Q. How can researchers address discrepancies in reported biological activity data for piperidine derivatives like this compound?

- Root Cause Analysis :

- Purity Variability : Compare studies using ≥98% pure compound (via HPLC) vs. lower-grade material .

- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in IC₅₀ measurements .

- Case Study : Contradictory enzyme inhibition data for a related piperidine derivative were resolved by controlling solvent (DMSO concentration ≤0.1%) and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.